

# CAS number 91476-80-1 chemical information

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## Compound of Interest

**Compound Name:** 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride

**Cat. No.:** B1453521

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An In-Depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS No. 91476-80-1)

## Executive Summary

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, identified by CAS number 91476-80-1, is a bicyclic heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique scaffold, comprising a fused imidazole and a saturated pyrazine ring, serves as a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, potential pharmacological applications, and safety considerations, tailored for researchers and professionals in drug development.

## Chemical Identity and Physicochemical Properties

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic organic compound whose structure features both imidazole and pyrazine rings.<sup>[1]</sup> The saturated pyrazine component lends conformational flexibility, while the imidazole ring provides a key site for hydrogen bonding and potential metal coordination.<sup>[1]</sup> This combination of features makes it an attractive scaffold for designing molecules with specific biological activities.

## Chemical Structure

Caption: Chemical structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.

## Physicochemical Data

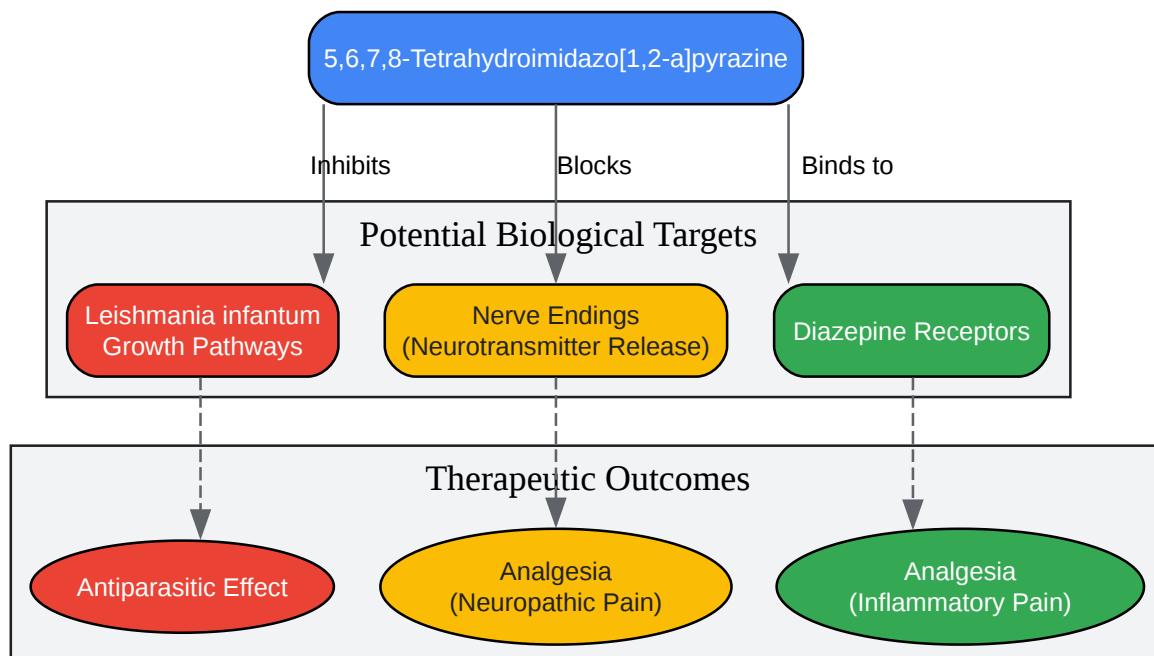
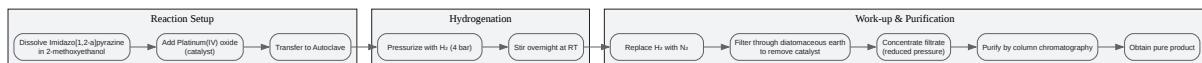
The compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[\[1\]](#) Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	91476-80-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	123.16 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
IUPAC Name	5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine	<a href="#">[2]</a>
Boiling Point	322.8 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	149.0 ± 25.9 °C	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid or solid	<a href="#">[1]</a>
Purity	Typically ≥92% - 95%	<a href="#">[2]</a> <a href="#">[8]</a>
Storage Temperature	4°C	<a href="#">[2]</a>
Solubility	Soluble in polar solvents	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	29.9 Å <sup>2</sup>	<a href="#">[5]</a>
Hydrogen Bond Acceptors	2	<a href="#">[3]</a>
Hydrogen Bond Donors	1	<a href="#">[3]</a>

## Synthesis and Purification

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is accessible through the catalytic hydrogenation of its aromatic precursor, imidazo[1,2-a]pyrazine. This reaction selectively reduces the pyrazine ring while leaving the imidazole core intact.

## Synthetic Workflow



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